Zolazepam

Descripción general

Descripción

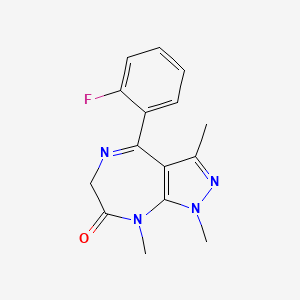

Zolazepam es un derivado de pirazolodiazepinona estructuralmente relacionado con los fármacos benzodiazepínicos. Se utiliza principalmente como anestésico en medicina veterinaria, a menudo en combinación con otros fármacos como la tiletamina o la xilazina . This compound es conocido por su alta potencia, siendo 5-10 veces más potente que el diazepam .

Métodos De Preparación

La síntesis de zolazepam implica varios pasos clave. El intermedio principal, (5-cloro-1,3-dimetil-1H-pirazolo-4-il)(2-fluorofenil)metanona, se prepara mediante la acilación de 5-cloro-1,3-dimetilpirazola con cloruro de 2-fluorobenzoílo . Este intermedio se somete a metilaminación, seguida de acilación con bromuro de bromoacetilo, conversión al derivado de azidoacetamida, hidrogenación catalítica y finalmente ciclación para formar la estructura de diazepinona .

Análisis De Reacciones Químicas

Zolazepam experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de this compound.

Aplicaciones Científicas De Investigación

Zolazepam tiene varias aplicaciones de investigación científica:

Medicina veterinaria: Se utiliza ampliamente como anestésico para una variedad de animales, incluidos animales salvajes como gorilas y osos polares.

Farmacología: La investigación sobre this compound ayuda a comprender la farmacodinámica y la farmacocinética de los derivados de benzodiazepina.

Mecanismo De Acción

Zolazepam ejerce sus efectos potenciando la acción del neurotransmisor inhibitorio ácido gamma-aminobutírico (GABA) en los receptores GABA(A) . Esto conduce a un aumento de la entrada de iones cloruro, hiperpolarización de las neuronas y, en última instancia, un efecto sedante y relajante muscular .

Comparación Con Compuestos Similares

Zolazepam es similar a otras benzodiazepinas como diazepam, lorazepam y midazolam. es único en su mayor potencia y rápido inicio de acción debido a su solubilidad en agua y su estado no ionizado a pH fisiológico . Otros compuestos similares incluyen:

Diazepam: Se utiliza por sus propiedades ansiolíticas y relajantes musculares.

Lorazepam: Conocido por su uso en el tratamiento de la ansiedad y las convulsiones.

Midazolam: Se utiliza comúnmente para la sedación y la anestesia.

Actividad Biológica

Zolazepam is a pyrazolodiazepinone derivative primarily used in veterinary medicine, often in combination with tiletamine for anesthetic purposes. This article explores its biological activity, pharmacological effects, and clinical applications based on diverse research findings.

This compound acts primarily as a central nervous system (CNS) depressant, exerting its effects through the modulation of the gamma-aminobutyric acid (GABA) receptors. It enhances GABAergic transmission, leading to sedative, anxiolytic, and muscle relaxant effects. Its potency is approximately four times that of diazepam, and it is characterized by rapid onset due to its water-soluble nature at physiological pH .

Sedation and Anesthesia

This compound is commonly used in combination with tiletamine for inducing anesthesia in various animal species. The combination is effective for short surgical procedures due to its rapid onset and adequate muscle relaxation. Studies have shown that tiletamine-zolazepam (TZ) provides satisfactory anesthesia in goats and cats, with a smooth induction and recovery profile .

Table 1: Anesthetic Effects of this compound in Animals

| Species | Dosage (mg/kg) | Induction Quality | Recovery Quality | Complications Observed |

|---|---|---|---|---|

| Cats | 5.0 - 7.5 | Good | Excellent | None |

| Goats | 5.5 | Rapid | Smooth | Regurgitation |

| Beagle Dogs | 20.0 | Good | Rapid | Shivering at high doses |

Case Studies

- Cats : A study involving seven healthy cats demonstrated that buccal administration of tiletamine-zolazepam resulted in significant sedation without severe complications. Physiological parameters such as heart rate and blood pressure were monitored, revealing manageable changes post-administration .

- Goats : In a randomized clinical trial, nine goats were anesthetized using TZ. The results indicated that while the induction was smooth, some animals required supplemental oxygen during the procedure .

- Beagle Dogs : Research on the antagonistic effects of flumazenil on TZ-induced anesthesia showed that flumazenil effectively reversed sedation without significant adverse effects at specific dosages (0.04-0.06 mg/kg) .

Clinical Implications

This compound's application extends beyond mere sedation; it is also utilized for chemical restraint in veterinary practices. However, it lacks analgesic properties when used alone, necessitating the use of additional analgesics for pain management during surgical procedures .

Adverse Effects

While generally safe when administered correctly, this compound can lead to complications such as respiratory depression or hypotension, particularly at higher dosages or in sensitive populations . Monitoring vital signs during administration is crucial to mitigate these risks.

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSCFOSHSOWNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185278 | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31352-82-6 | |

| Record name | Zolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolazepam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.

A: [, , , , ] Combining this compound with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. This compound mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.

ANone: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce them. Based on its chemical structure, this compound's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.

A: [] this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.

A: [, ] this compound exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that this compound reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.

A: [, , ] Yes, the route of administration can influence the efficacy of this compound. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.

A: [, , ] Yes, as a benzodiazepine, the effects of this compound can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing this compound and reducing its effects.

A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:

- Ferrets []

- Cats [, ]

- Horses [, , , ]

- Dogs [, , , , , ]

- North American river otters []

- Pigs [, , , , ]

- Formosan serows []

- Mice [, ]

- Brown bears [, ]

- Polar bears [, ]

- Fallow deer []

- Gerbils []

- Wood bison []

- African pygmy hedgehogs []

- Crested porcupines []

- Grizzly bears []

A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:

- Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]

- Muscle relaxation: this compound contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]

- Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]

- Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]

- Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]

A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:

- Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]

- Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]

- Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]

- Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.